16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester
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Overview
Description
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester is a synthetic compound with a complex structure It is characterized by the presence of a chlorophenoxy group and a tetranor structure, which makes it unique in its class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester involves multiple steps. The process typically starts with the preparation of the chlorophenoxy precursor, followed by the introduction of the tetranor structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha: Similar structure but lacks the methyl ester group.
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-beta: Similar structure but with a different stereochemistry.
Uniqueness
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester is unique due to its specific structural features, including the chlorophenoxy group and the methyl ester
Properties
CAS No. |
64812-64-2 |
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Molecular Formula |
C23H29ClO6 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl (3E,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2-8,11-13,17,19-22,25-27H,9-10,14-15H2,1H3/b4-2-,5-3+,12-11+/t17-,19?,20-,21?,22?/m1/s1 |
InChI Key |
FDLAWQMKYQSKSJ-LMZQKTJDSA-N |
Isomeric SMILES |
COC(=O)C/C=C/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O |
Canonical SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
Origin of Product |
United States |
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